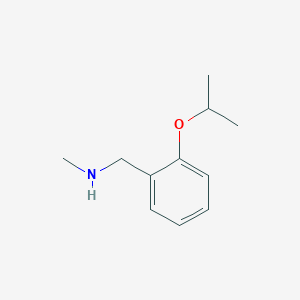
2-isopropoxy-N-methylbenzylamine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-methyl-1-(2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-11-7-5-4-6-10(11)8-12-3/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTDZISKJWSYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-Isopropoxy-N-methylbenzylamine (CAS No. 1082821-06-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an isopropoxy group attached to a benzylamine structure. Its molecular formula is C12H17NO, and it has a molecular weight of 193.27 g/mol. The compound's structure is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those related to dopamine and norepinephrine. This interaction can lead to modulation of synaptic transmission and influence behaviors associated with mood and cognition.
Key Mechanisms:
- Dopaminergic Activity : Similar to other benzylamines, it may act as a substrate or inhibitor for dopamine transporters, potentially influencing dopamine levels in the brain.
- Norepinephrine Modulation : The compound may also affect norepinephrine reuptake, which can have implications for mood regulation and anxiety disorders.
In Vitro Studies
Recent studies have investigated the effects of this compound on various cell lines. For instance, it has been shown to exhibit cytotoxic effects on cancer cell lines, suggesting potential anti-cancer properties.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (Skin Cancer) | 15.4 | |
| HepG2 (Liver Cancer) | 22.3 | |
| Caco-2 (Colon Cancer) | 18.7 |
In Vivo Studies
Animal models have been employed to assess the behavioral effects of this compound. A notable study demonstrated its potential as a stimulant comparable to methamphetamine in conditioned place preference tests.
- Conditioned Place Preference : Mice administered with 3 mg/kg of the compound exhibited significant place preference similar to that induced by methamphetamine at lower doses (1 mg/kg), indicating potential abuse liability .
Case Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological profile of this compound revealed that it could enhance locomotor activity in rodents when administered at higher doses (10 mg/kg). This effect was significant compared to saline controls, indicating stimulatory properties that may be relevant for further research into its therapeutic applications .
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer potential of this compound against various human cancer cell lines. Results indicated that it inhibited cell viability effectively, suggesting that it may serve as a lead compound for developing novel anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


